

Common adverse effects of GSK2245035 in clinical trials

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Compound of Interest

Compound Name: GSK2245035

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Technical Support Center: GSK2245035

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects observed in clinical trials of **GSK2245035**, a selective Toll-like receptor 7 (TLR7) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **GSK2245035** and how does it work?

A1: **GSK2245035** is an investigational selective Toll-like receptor 7 (TLR7) agonist.[1][2][3] It is designed for intranasal administration to stimulate the innate immune system.[1] By activating TLR7, which is primarily found in plasmacytoid dendritic cells and B cells, **GSK2245035** preferentially induces the production of type 1 interferons (IFNs), such as IFN α . [2] This mechanism is being explored for its potential to modulate the immune response in allergic diseases like allergic rhinitis and asthma by downregulating type 2 inflammatory responses.[2]

Q2: What are the most commonly reported adverse effects of **GSK2245035** in clinical trials?

A2: The most frequently reported adverse effect in clinical trials with intranasal **GSK2245035** is headache.[2][3][4][5] Other common adverse events include nasopharyngitis and oropharyngeal pain.[2] Cytokine Release Syndrome (CRS)-related symptoms, such as fever, have also been observed, particularly at higher doses.[4][6]

Q3: Are the adverse effects of **GSK2245035** dose-dependent?

A3: Yes, the incidence and severity of adverse effects associated with **GSK2245035** appear to be dose-dependent. For instance, a higher incidence of Cytokine Release Syndrome-related adverse events (CytoRS-AEs) was observed at an 80 ng dose compared to a 20 ng dose, where the adverse event incidence was similar to placebo.[4][6] Higher doses (100 ng) were not tested due to considerable CRS-related symptoms.[1]

Q4: How long do the adverse effects of **GSK2245035** typically last?

A4: Most treatment-related adverse events reported in clinical trials were mild to moderate in intensity and resolved by the first follow-up visit.[2] For example, headaches, the most common adverse event, had a median duration of less than one day.[4][6]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with **GSK2245035**.

Issue	Potential Cause	Recommended Action
Participant reports a headache after administration.	Headache is a common, often mild, adverse effect.	Monitor the participant. The headache is typically transient. If severe or persistent, consider dose reduction in future experiments or discontinuation for that participant.
Symptoms of nasopharyngitis (common cold) are observed.	This has been reported in clinical trials.	Document the event. As it's a common illness, it may not be treatment-related. Monitor for severity and duration.
Participant complains of oropharyngeal (throat) pain.	This is a reported adverse effect.	Assess the severity. Ensure proper administration technique to minimize local irritation. Consider symptomatic relief if appropriate.
Participant develops fever and other flu-like symptoms.	These may be signs of Cytokine Release Syndrome (CRS), especially at higher doses.	This is an adverse event of special interest. Monitor vital signs closely. These events are generally self-limiting. For future experiments, a lower dose should be considered.
No significant induction of IFN-inducible protein 10 (IP-10) is observed.	This could indicate a lack of target engagement.	Verify the dose and administration technique. Ensure the correct bioanalytical methods are being used to measure IP-10. Clear target engagement has been observed at doses as low as 20 ng. ^[1]

Quantitative Summary of Adverse Effects

The following table summarizes the incidence of common adverse effects of intranasal **GSK2245035** in clinical trials.

Adverse Effect	GSK2245035 (20 ng)	GSK2245035 (80 ng)	Placebo	Reference
Any Adverse Event	95% (21/22 participants)	-	71% (10/14 participants)	[2] [3] [5]
Headache	41.0% (9/22 participants)	-	57.0% (8/14 participants)	[2]
Nasopharyngitis	27.0% (6/22 participants)	-	21.0% (3/14 participants)	[2]
Oropharyngeal Pain	32% (7/22 participants)	-	0% (0/14 participants)	[2]
Cytokine Release Syndrome (CRS)-related Events	23% (5/22 participants)	93% (of participants at 80 ng)	7% (1/14 participants)	[2] [4]

Note: Data is compiled from different studies and populations (allergic rhinitis and mild allergic asthma) and should be interpreted accordingly. The study reporting on the 80 ng dose noted that the adverse event incidence at 20 ng was similar to placebo.[\[4\]](#)

Experimental Protocols

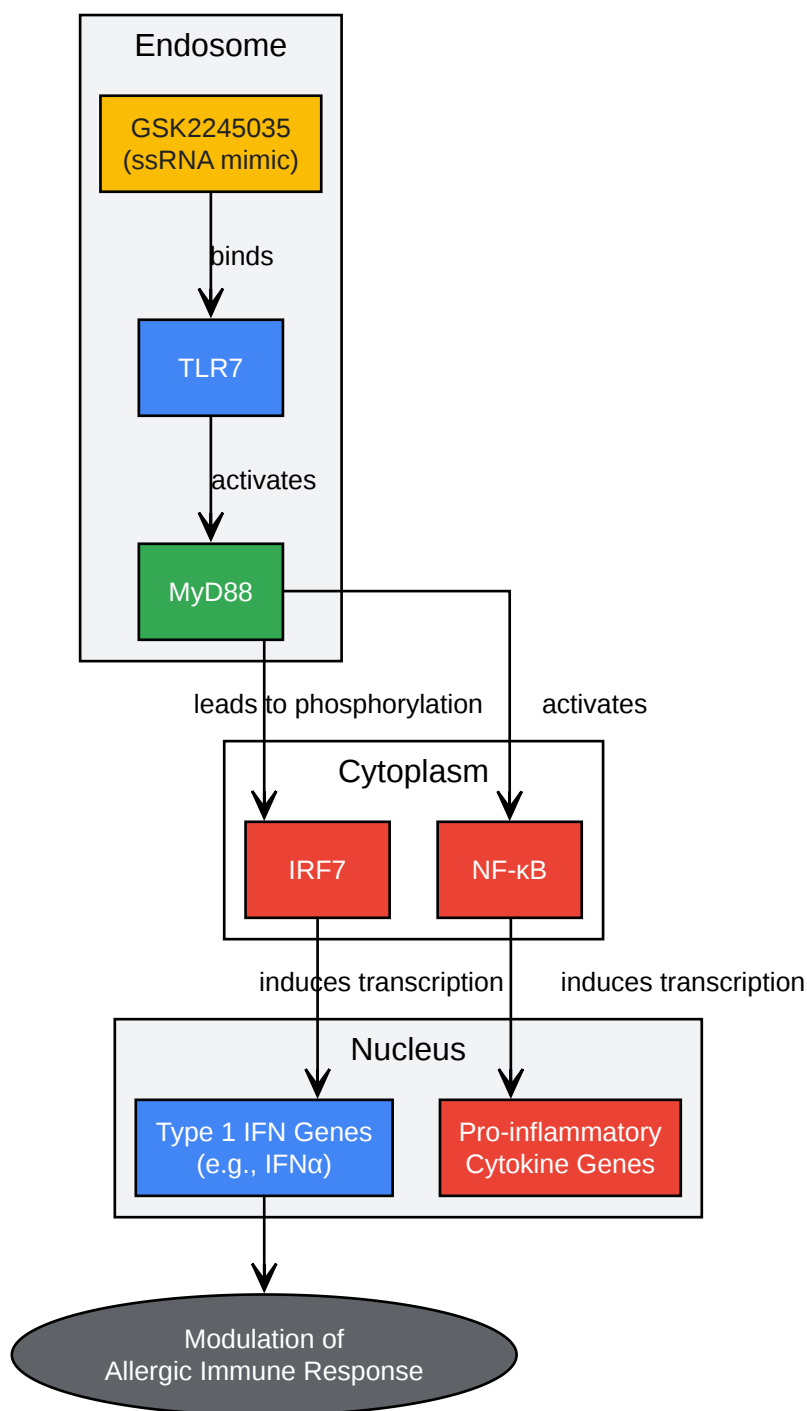
Study Design for Safety and Pharmacodynamics Assessment

A randomized, double-blind, placebo-controlled study design is typically employed to assess the safety and efficacy of **GSK2245035**.[\[2\]](#)[\[4\]](#)

- Participant Recruitment: Participants with a history of allergic rhinitis or mild allergic asthma are recruited.[\[2\]](#)[\[4\]](#)
- Randomization: Participants are randomly assigned to receive intranasal **GSK2245035** (e.g., 20 ng or 80 ng) or a matching placebo.[\[2\]](#)[\[4\]](#)
- Dosing Regimen: A common regimen involves once-weekly intranasal administration for a period of eight weeks.[\[2\]](#)[\[4\]](#)
- Adverse Event Monitoring: Adverse events are systematically recorded throughout the treatment and follow-up periods. Cytokine Release Syndrome-related events are often considered adverse events of special interest.[\[2\]](#)
- Pharmacodynamic Assessments: To confirm target engagement, biomarkers such as nasal and serum IFN-inducible protein 10 (IP-10) are measured at baseline and various time points after dosing.[\[4\]](#)
- Efficacy Assessments: In allergic rhinitis studies, nasal allergen challenges (NACs) are performed to assess the clinical effect.[\[4\]](#) In asthma studies, bronchial allergen challenges are used to measure the late asthmatic response.[\[2\]](#)

Signaling Pathway and Experimental Workflow

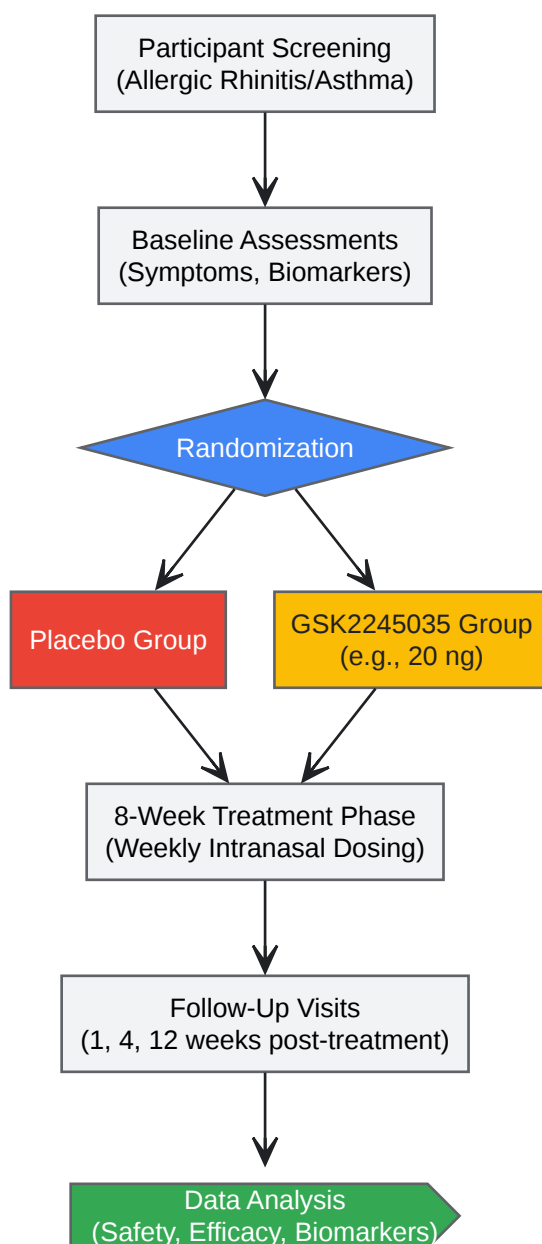
TLR7 Signaling Pathway



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Caption: Simplified signaling pathway of **GSK2245035** via TLR7 activation.

Experimental Workflow for a Clinical Trial



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Caption: Overview of a typical clinical trial workflow for **GSK2245035**.

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